molecular formula C11H16N2O2S B2538378 2-(Cyclohexylamino)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 927983-14-0

2-(Cyclohexylamino)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No. B2538378
CAS RN: 927983-14-0
M. Wt: 240.32
InChI Key: KSHULPRHPKLIKH-UHFFFAOYSA-N
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Description

The compound "2-(Cyclohexylamino)-4-methyl-1,3-thiazole-5-carboxylic acid" is a thiazole derivative, a class of heterocyclic compounds that have garnered interest due to their diverse pharmacological activities. Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of the cyclohexylamino group suggests potential for unique interactions in biological systems, possibly enhancing the compound's utility in medicinal chemistry.

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions. For instance, the base-induced cyclization of methyl-2-oxo-2-(amino)ethanedithioates with isocyanides can yield various substituted thiazoles . Although the specific synthesis of this compound is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis. The use of cyclohexylisocyanide in a three-component condensation reaction with 2-aminopyridine-3-carboxylic acid and aromatic aldehydes has been shown to produce related compounds efficiently .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be confirmed using X-ray diffraction studies, as seen with the regioisomeric products of thiazole syntheses . The thiazole ring system often exhibits planarity, which can influence its electronic properties and interactions with biological targets. The resonance interaction within the thiazole ring can be evidenced by shortened distances between certain atoms, as observed in X-ray crystallographic investigations .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, acylaminocyanoesters can react with dithiadiphosphetane disulfide to form substituted aminothiazoles . The reactivity of thiazole compounds with isocyanates and amines can lead to the formation of diverse products, including hydantoins and bicyclic derivatives . These reactions are often regioselective, which is crucial for the synthesis of compounds with specific structural features.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect the compound's acidity, basicity, and overall reactivity. The solubility of these compounds in various solvents can vary, which is important for their application in different chemical reactions and in pharmaceutical formulations. The spectroscopic properties, such as IR, 1H, 13C, and Mass spectroscopy data, are essential for characterizing these compounds and confirming their structures .

Scientific Research Applications

Thiazole Derivatives as Potential Therapeutic Agents

Antioxidant and Anti-inflammatory Agents : A study focused on benzofused thiazole derivatives, highlighting their evaluation for in vitro antioxidant and anti-inflammatory activities. These compounds exhibited distinct anti-inflammatory activity and potential antioxidant activity against various reactive species, suggesting their utility in developing new anti-inflammatory and antioxidant agents (Raut et al., 2020).

Pharmacological Activities : Another review outlined the synthetic utilities of o-phenylenediamines for creating benzimidazoles, quinoxalines, and benzo[1,5]diazepines, emphasizing the biological applications of azolylthiazoles. This showcases the versatility of thiazole-containing compounds in drug development (Ibrahim, 2011).

Heterocycles Synthesis : The utility of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones as a scaffold for synthesizing various heterocyclic compounds, including thiazoles, indicates the importance of such structures in developing new chemical entities with potential biological applications (Gomaa & Ali, 2020).

Antimicrobial, Antitumor, and Antidiabetic Agents : A review on 2,4-thiazolidinediones (TZDs) discussed their role as antimicrobial, anticancer, and antidiabetic agents. This highlights the significant potential of thiazole derivatives in treating various diseases due to their pharmacological activities (Singh et al., 2022).

Polyfunctional Heteroaromatics Synthesis : Research on the synthesis of novel functionalized heteroaromatic compounds, including thiazoles, demonstrated new methods and the discovery of new rearrangements. This work contributes to the development of new compounds with potential applications in medicinal chemistry (Moustafa et al., 2017).

properties

IUPAC Name

2-(cyclohexylamino)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-7-9(10(14)15)16-11(12-7)13-8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHULPRHPKLIKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2CCCCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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